Cas no 123217-71-0 (4-(1H-indol-2-yl)but-3-en-2-one)

4-(1H-indol-2-yl)but-3-en-2-one is a versatile indole-derived compound featuring a conjugated enone moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure combines the reactivity of an α,β-unsaturated ketone with the indole scaffold, enabling applications in heterocyclic chemistry and medicinal chemistry. The compound is particularly useful for constructing complex molecular frameworks, including alkaloids and bioactive molecules, due to its ability to participate in Michael additions, cyclizations, and cross-coupling reactions. Its well-defined reactivity profile and stability under standard conditions enhance its utility in synthetic workflows. This compound is typically supplied with high purity, ensuring reproducibility in research and development applications.
4-(1H-indol-2-yl)but-3-en-2-one structure
123217-71-0 structure
Product name:4-(1H-indol-2-yl)but-3-en-2-one
CAS No:123217-71-0
MF:C12H11NO
MW:185.221843004227
CID:2901887
PubChem ID:14358696

4-(1H-indol-2-yl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-indol-2-yl)but-3-en-2-one
    • SCHEMBL13229465
    • 123217-71-0
    • EN300-1827837
    • Inchi: InChI=1S/C12H11NO/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13-11/h2-8,13H,1H3/b7-6+
    • InChI Key: KOKGNUYOCCXQRV-VOTSOKGWSA-N

Computed Properties

  • Exact Mass: 185.084063974Da
  • Monoisotopic Mass: 185.084063974Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.9Ų

4-(1H-indol-2-yl)but-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1827837-0.1g
4-(1H-indol-2-yl)but-3-en-2-one
123217-71-0
0.1g
$615.0 2023-09-19
Enamine
EN300-1827837-0.25g
4-(1H-indol-2-yl)but-3-en-2-one
123217-71-0
0.25g
$642.0 2023-09-19
Enamine
EN300-1827837-1.0g
4-(1H-indol-2-yl)but-3-en-2-one
123217-71-0
1g
$1357.0 2023-06-03
Enamine
EN300-1827837-5.0g
4-(1H-indol-2-yl)but-3-en-2-one
123217-71-0
5g
$3935.0 2023-06-03
Enamine
EN300-1827837-10g
4-(1H-indol-2-yl)but-3-en-2-one
123217-71-0
10g
$3007.0 2023-09-19
Enamine
EN300-1827837-2.5g
4-(1H-indol-2-yl)but-3-en-2-one
123217-71-0
2.5g
$1370.0 2023-09-19
Enamine
EN300-1827837-0.5g
4-(1H-indol-2-yl)but-3-en-2-one
123217-71-0
0.5g
$671.0 2023-09-19
Enamine
EN300-1827837-1g
4-(1H-indol-2-yl)but-3-en-2-one
123217-71-0
1g
$699.0 2023-09-19
Enamine
EN300-1827837-5g
4-(1H-indol-2-yl)but-3-en-2-one
123217-71-0
5g
$2028.0 2023-09-19
Enamine
EN300-1827837-0.05g
4-(1H-indol-2-yl)but-3-en-2-one
123217-71-0
0.05g
$587.0 2023-09-19

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